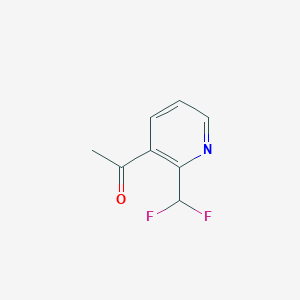

1-(2-(Difluoromethyl)pyridin-3-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NO |

|---|---|

Molecular Weight |

171.14 g/mol |

IUPAC Name |

1-[2-(difluoromethyl)pyridin-3-yl]ethanone |

InChI |

InChI=1S/C8H7F2NO/c1-5(12)6-3-2-4-11-7(6)8(9)10/h2-4,8H,1H3 |

InChI Key |

LWOMSNJJOCSPRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)C(F)F |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 1 2 Difluoromethyl Pyridin 3 Yl Ethanone and Analogues

Strategies for Introducing the Difluoromethyl Moiety onto Pyridine (B92270) Rings

The incorporation of a difluoromethyl (CF2H) group into pyridine scaffolds is a valuable strategy in drug discovery and agrochemical development. This group can modulate physicochemical properties such as lipophilicity, metabolic stability, and bioavailability. The following subsections explore direct C-H difluoromethylation and N-difluoromethylation approaches.

Direct C-H functionalization represents an atom-economical and efficient method for synthesizing difluoromethylated pyridines. These strategies avoid the need for pre-functionalized starting materials, streamlining the synthetic process.

Radical-mediated pathways have emerged as powerful tools for the C-H difluoromethylation of pyridines. These methods often operate under mild conditions and exhibit broad functional group tolerance.

Direct C-H Difluoromethylation Strategies

Radical-Mediated Approaches

Photocatalytic Difluoromethylation using Covalent Organic Frameworks

Recent advancements in photocatalysis have led to the development of novel methods for direct C-H difluoromethylation. Covalent Organic Frameworks (COFs) have garnered attention as highly efficient and recyclable heterogeneous photocatalysts for this purpose. acs.orgfgcu.eduresearchgate.net

A study published in 2024 detailed the use of a COF with dual active centers for the photocatalytic direct C-H difluoromethylation of heterocycles. acs.org This system, featuring an anthracene (B1667546) reduction site and a benzothiadiazole oxidation site within a tristyryl triazine framework, demonstrated efficient charge separation. This separation is crucial for the simultaneous generation of difluoromethyl radicals and the reduction of oxygen. acs.org The rationally designed V-COF-AN-BT photocatalyst enabled the difluoromethylation of a variety of heterocyclic compounds, including those with pyridine moieties, in high yields. acs.org

Another approach involves the use of a Pt(II)-decorated COF. fgcu.eduresearchgate.net This catalyst, assembled from 2-(4-formylphenyl)-5-formylpyridine and 1,3,6,8-tetrakis(4-aminophenyl)pyrene, features a dual-pore structure. Post-metallation with platinum occurs selectively at the nitrogen donors in the larger pores, creating an excellent recyclable heterogeneous photocatalyst for decarboxylative difluoroalkylation reactions. fgcu.eduresearchgate.net

Table 1: Photocatalytic C-H Difluoromethylation of Heterocycles using a Dual-Active-Centered COF This table is based on data presented for the photocatalytic difluoromethylation of various heterocycles, demonstrating the potential applicability to pyridine systems.

| Substrate (Heterocycle) | Yield (%) |

| Xanthine | 91 |

| Uracil | 85 |

| Caffeine | 88 |

| Theophylline | 89 |

Regioselective C-H Functionalization of Pyridines (Meta- and Para-positions)

The ability to control the position of difluoromethylation on the pyridine ring is critical for structure-activity relationship studies. A significant breakthrough in this area is the development of a method for switchable regioselective meta- and para-C-H difluoromethylation. researchgate.netnih.govnih.gov This strategy utilizes oxazino pyridine intermediates, which are readily accessible from pyridines. researchgate.netnih.govnih.gov

The regioselectivity is controlled by the reaction conditions. Under basic conditions, the oxazino pyridine exhibits nucleophilic character at the β- and δ-positions, leading to meta-difluoromethylation. researchgate.netnih.gov Conversely, under acidic conditions, the in situ formation of a pyridinium (B92312) salt directs the electrophilic reactivity to the γ-position, resulting in para-difluoromethylation. researchgate.netnih.gov This method employs a radical process and has been successfully applied to the late-stage functionalization of complex pyridine-containing molecules. researchgate.netnih.gov

A scalable de novo synthesis of 2-difluoromethyl pyridines has also been reported, which builds the pyridine ring around the difluoromethyl group, offering access to diverse substitution patterns. nih.gov Additionally, a copper-mediated C–H oxidative difluoromethylation of heteroarenes with TMSCF2H provides a direct route to difluoromethylated heteroarenes. acs.org

Table 2: Regioselective C-H Difluoromethylation of Pyridines This table illustrates the switchable regioselectivity based on reaction conditions.

| Pyridine Derivative | Condition | Position of Difluoromethylation |

| Oxazino pyridine | Basic | Meta |

| Oxazino pyridine | Acidic | Para |

N-difluoromethylated heterocycles are an important class of compounds, and methods for their synthesis are of great interest.

N-Difluoromethylation of Nitrogen Heterocycles

Carbene-Based Difluoromethylation utilizing Difluorocarbene Precursors

Difluorocarbene (:CF2) is a highly reactive intermediate that can be harnessed for the N-difluoromethylation of nitrogen heterocycles. researchgate.netatlasofscience.orgcas.cn Various precursors have been developed to generate difluorocarbene under different conditions.

One common precursor is diethyl (bromodifluoromethyl)phosphonate, which generates difluorocarbene upon basic hydrolysis. cas.cntcichemicals.com Another versatile precursor is S-(difluoromethyl)sulfonium salt, which can convert a wide range of phenols and thiophenols to their corresponding aryl difluoromethyl ethers. researchgate.net Ethyl bromodifluoroacetate also serves as a difluorocarbene source in the presence of a base for the N-difluoromethylation of aniline (B41778) derivatives. researchgate.net

A significant development is the use of difluoromethylene phosphobetaine (Ph3P+CF2CO2−, PDFA), which generates difluorocarbene through simple decarboxylation without the need for a base. atlasofscience.org This allows for N-difluoromethylation to occur under mild conditions. atlasofscience.org The synthesis of N-difluoromethyl amides has been achieved through the unselective functionalization of N-aromatic amides with difluorocarbene under highly basic conditions, though this often results in a mixture with O-difluoromethylation products. acs.org

Table 3: Common Difluorocarbene Precursors for N-Difluoromethylation

| Precursor | Activating Agent |

| Diethyl (bromodifluoromethyl)phosphonate | Base (e.g., KOH) |

| S-(difluoromethyl)sulfonium salt | Base (e.g., LiOH) |

| Ethyl bromodifluoroacetate | Base |

| Difluoromethylene phosphobetaine (PDFA) | Heat (decarboxylation) |

Transition Metal-Free Difluoromethylation Protocols

The incorporation of a difluoromethyl (CF2H) group is a crucial step in synthesizing fluorinated pyridine derivatives. researchgate.net This group can serve as a lipophilic and metabolically stable bioisostere for other functional groups like amino (NH2) or hydroxyl (OH) groups. researchgate.net While transition metal-catalyzed methods are common, several protocols have been developed that avoid the use of metals, offering advantages in terms of cost, toxicity, and ease of purification. researchgate.netjiaolei.groupresearchgate.net

Recent advancements have focused on radical-based processes, often initiated by visible light photoredox catalysis. researchgate.netdntb.gov.uaqmul.ac.uk These methods can directly functionalize C(sp²)–H bonds on heterocyclic rings without requiring pre-functionalization of the substrate. researchgate.netresearchgate.net For instance, organophotocatalytic systems using organic dyes like Erythrosin B or rose bengal, with O2 as a green oxidant, have been successfully employed for the direct C-H difluoromethylation of various heterocycles. researchgate.net These reactions are operationally simple and demonstrate broad substrate tolerance, making them suitable for late-stage functionalization in drug discovery. researchgate.netresearchgate.net

Another approach involves generating difluoromethyl radicals from precursors like [bis(difluoroacetoxy)iodo]benzene under mild, catalyst-free, visible-light-induced conditions. researchgate.net Furthermore, methods have been developed to achieve regioselective meta- or para-C-H difluoromethylation of pyridines by using oxazino pyridine intermediates or by transforming them into pyridinium salts with acid treatment, respectively. researchgate.netnih.gov These strategies highlight the versatility of transition-metal-free approaches in accessing difluoromethylated pyridines. rsc.orgnih.gov

Strategies for Introducing the Ethanone (B97240) Moiety onto Pyridine Scaffolds

Attaching an ethanone (acetyl) group to a pyridine ring to form a pyridyl ketone is a fundamental transformation in organic synthesis. Several distinct strategies exist to achieve this, including direct acylation, functionalization via organometallic intermediates, and oxidation of alcohol precursors.

Direct acylation involves the introduction of an acyl group onto the pyridine ring. Pyridine itself can react with acyl halides or anhydrides, but this typically results in the formation of N-acylpyridinium salts due to the nucleophilic nature of the ring nitrogen. quimicaorganica.org These activated intermediates are central to many catalytic acylation processes. scripps.eduacs.org

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acyl transfer reactions. vaia.comchemicalbook.comfiveable.me Its catalytic power stems from the greater nucleophilicity of the pyridine nitrogen compared to the exocyclic dimethylamino nitrogen, a property enhanced by resonance stabilization. vaia.com

The general mechanism for DMAP-catalyzed acylation of an alcohol with an acylating agent (like an anhydride) proceeds as follows:

Activation: The highly nucleophilic pyridine nitrogen of DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). fiveable.meuni-muenchen.de

Intermediate Formation: This attack forms a highly reactive N-acylpyridinium intermediate (specifically, an N-acetyl-4-(dimethylamino)pyridinium ion). acs.org This intermediate is more susceptible to nucleophilic attack than the original acylating agent.

Nucleophilic Attack: The alcohol (the substrate to be acylated) then attacks the carbonyl carbon of the activated N-acylpyridinium intermediate. acs.org

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, releasing the acylated product (the ester) and regenerating the DMAP catalyst. acs.org A tertiary amine base, such as triethylamine, is often added to neutralize the acidic byproduct of the reaction. uni-muenchen.de

| Step | Description | Key Species | Reference |

|---|---|---|---|

| 1. Catalyst Activation | DMAP's nucleophilic pyridine nitrogen attacks the acylating agent. | DMAP, Acetic Anhydride | fiveable.meuni-muenchen.de |

| 2. Intermediate Formation | Formation of a highly reactive N-acylpyridinium salt. | N-acetyl-4-(dimethylamino)pyridinium ion | vaia.comacs.org |

| 3. Nucleophilic Attack | The alcohol substrate attacks the activated intermediate. | Alcohol, N-acylpyridinium ion | acs.org |

| 4. Product Release | The final ester product is formed and the DMAP catalyst is regenerated. | Ester, DMAP | acs.org |

Pyridine itself can act as a catalyst in acylation reactions, although it is less potent than DMAP. stackexchange.com In these reactions, pyridine typically functions as a general base catalyst rather than a nucleophilic catalyst, especially in the acylation of phenols with carboxylic acid anhydrides. rsc.org

In a general base catalysis mechanism, the pyridine does not directly attack the acylating agent. Instead, it deprotonates the nucleophile (e.g., an alcohol or phenol), increasing its nucleophilicity. rsc.orgresearchgate.net This more potent nucleophile then attacks the acylating agent. Kinetic studies, including Hammett, Brønsted, and Taft relationships, have provided evidence for this mechanism. rsc.org The formation of an acetylpyridinium ion intermediate has been observed and studied, confirming that a nucleophilic pathway can also be operative under certain conditions, particularly with more reactive acylating agents like acyl chlorides (Einhorn-acylation). acs.orgreddit.com

| Catalysis Type | Mechanism | Typical Substrates | Reference |

|---|---|---|---|

| General Base Catalysis | Pyridine deprotonates the nucleophile (e.g., phenol), enhancing its reactivity toward the acylating agent. | Phenols, Carboxylic Anhydrides | rsc.orgresearchgate.net |

| Nucleophilic Catalysis | Pyridine attacks the acylating agent to form a more reactive N-acylpyridinium intermediate. | Alcohols, Acyl Chlorides | stackexchange.comreddit.com |

Organometallic reagents provide a powerful route for forming carbon-carbon bonds to the pyridine ring. To synthesize a pyridyl ketone, a common strategy involves the reaction of an organometallic pyridine derivative with an acylating agent. One such method is the reaction of a lithiated pyridine with an ester.

This process generally involves:

Directed Ortho-Metalation (DoM): A pyridine derivative is treated with a strong organolithium base (e.g., n-butyllithium or lithium diisopropylamide (LDA)) at low temperatures (-75 °C). youtube.com A directing group on the pyridine ring guides the deprotonation to an adjacent ortho position.

Acylation: The resulting pyridyl-lithium species, a potent nucleophile, is then quenched with an electrophilic acylating agent, such as an ester (e.g., ethyl acetate) or a Weinreb amide, to form the desired ketone. youtube.com

Alternatively, organocuprates (Gilman reagents) or copper-catalyzed reactions involving Grignard reagents and thioesters can be employed. youtube.comdigitellinc.comyoutube.com Gilman reagents are known to react with acid chlorides and anhydrides to yield ketones without the secondary reaction to form a tertiary alcohol, which is a common issue with more reactive Grignard reagents. youtube.comyoutube.com A recently developed method uses a copper(I)-catalyzed coupling of a pyridine thioester with a Grignard reagent at ambient temperature to form the aryl ketone. digitellinc.com

An alternative and widely used method for preparing pyridyl ketones is the oxidation of the corresponding secondary alcohol (a pyridyl carbinol). This two-step approach involves first creating the C-C bond to form the alcohol and then oxidizing it to the ketone.

The precursor pyridyl carbinol can be synthesized by reacting a pyridyl organometallic species with an aldehyde (e.g., acetaldehyde) or by reacting a pyridinecarboxaldehyde with an organometallic reagent (e.g., methylmagnesium bromide).

Once the secondary alcohol is obtained, it can be oxidized to the ketone using a variety of reagents. filtrydokoparek.pl The choice of oxidant is crucial to ensure high yield and avoid over-oxidation or side reactions. organic-chemistry.org Milder reagents are often preferred for this transformation. libretexts.org

| Reagent/System | Common Name/Acronym | Description | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate | PCC / Corey-Suggs Oxidation | A mild chromium(VI) reagent that oxidizes secondary alcohols to ketones efficiently in dichloromethane (B109758) (CH₂Cl₂). | libretexts.orgvanderbilt.edu |

| Pyridinium Dichromate | PDC / Corey-Schmidt Oxidation | A chromium(VI) reagent that can oxidize secondary alcohols to ketones in CH₂Cl₂. | vanderbilt.edu |

| Chromium trioxide-pyridine complex | Collins Reagent | Oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, in non-aqueous solution. | vanderbilt.edu |

| Dess-Martin Periodinane | DMP | A hypervalent iodine reagent known for mild and selective oxidation of alcohols to aldehydes or ketones. | |

| TEMPO/Co-oxidant | - | A catalytic system using (2,2,6,6-Tetrachloromethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like iodobenzene (B50100) dichloride or NaOCl. | organic-chemistry.org |

Condensation and Cycloaddition Reactions for Pyridine Ring Construction

The foundational pyridine ring system can be assembled through several powerful reactions, primarily condensation and cycloaddition reactions. baranlab.org These methods build the heterocyclic core from simpler, acyclic precursors.

One of the most classic and versatile methods is the Hantzsch Dihydropyridine (B1217469) Synthesis . This reaction typically involves a multi-component condensation of an aldehyde, ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate), and two equivalents of a β-ketoester to form a dihydropyridine. youtube.com This intermediate can then be oxidized to the aromatic pyridine ring. acsgcipr.org While this method is highly effective for symmetrical pyridines, modifications can allow for the synthesis of asymmetrical variants. baranlab.org

Key Features of Hantzsch Pyridine Synthesis

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1. Knoevenagel Condensation | An aldehyde condenses with a β-dicarbonyl compound. | Aldehyde, β-Ketoester | α,β-Unsaturated carbonyl compound |

| 2. Enamine Formation | A second equivalent of the β-dicarbonyl compound reacts with ammonia. | β-Ketoester, Ammonia | Enamine |

| 3. Michael Addition | The enamine adds to the α,β-unsaturated carbonyl compound. | Enamine, α,β-Unsaturated carbonyl | 1,5-Dicarbonyl intermediate |

| 4. Cyclization & Dehydration | Intramolecular condensation and loss of water forms the dihydropyridine ring. | 1,5-Dicarbonyl intermediate | 1,4-Dihydropyridine |

| 5. Oxidation | The dihydropyridine is aromatized to the final pyridine. | 1,4-Dihydropyridine | Pyridine |

Another significant strategy for pyridine ring construction is through [2+2+2] cycloaddition reactions . These reactions are highly atom-economical and can assemble the pyridine ring in a single, convergent step. acsgcipr.org Typically, two molecules of an alkyne and one molecule of a nitrile are cyclized in the presence of a transition metal catalyst. acsgcipr.orgnih.gov Catalysts based on cobalt, rhodium, nickel, and iron have been developed for this transformation. acsgcipr.orgresearchgate.netyoutube.com The regioselectivity of the cycloaddition can often be controlled by the choice of catalyst and the steric and electronic properties of the substrates. nih.gov For instance, iron(II) complexes have been reported as effective pre-catalysts for the cycloaddition of diynes and nitriles. researchgate.net

The Kondrat'eva Pyridine Synthesis is a thermal cycloaddition between an oxazole (B20620) and an alkene or alkyne, which serves as a powerful method for generating substituted pyridines. baranlab.org Similarly, Diels-Alder reactions involving 1-azadienes with an appropriate dienophile, followed by oxidation, also provide a route to the pyridine core. baranlab.org

Convergent and Linear Synthetic Pathways for 1-(2-(Difluoromethyl)pyridin-3-yl)ethanone

The synthesis of the target molecule can be approached through either linear or convergent strategies. A linear synthesis would involve the step-by-step modification of a starting pyridine, while a convergent synthesis would involve preparing key fragments separately before combining them.

Reported Synthetic Routes to Difluoromethylated Pyridyl Ketones and Analogues

The introduction of the difluoromethyl (CF₂H) group is a critical step in the synthesis of this compound and its analogues. This group can significantly alter the physicochemical properties of a molecule. researchgate.net

A common strategy involves the late-stage difluoromethylation of a pre-formed pyridine ring. Recent advances have enabled the direct, site-selective C-H difluoromethylation of pyridines. researchgate.netuni-muenster.de One approach utilizes a temporary dearomatization of the pyridine ring, making it susceptible to reaction with a difluoromethylating agent. uni-muenster.de

Alternatively, the synthesis can be designed to build the pyridine ring with the difluoromethyl group already incorporated into one of the precursors. nih.gov This "de novo" approach avoids the challenges of direct C-H functionalization on a potentially complex, substituted pyridine. nih.gov

For the ketone functionality, several methods are available. A straightforward approach involves the Friedel-Crafts acylation of a suitable difluoromethylpyridine. Another route is the reaction of an organometallic reagent, such as a Grignard or organolithium derived from a difluoromethyl-halopyridine, with an appropriate acylating agent. Routes to difluoromethyl ketones can also proceed from carboxylic acid derivatives. researchgate.net The conversion of β-ketoacids to difluoromethyl ketones via a decarboxylative difluorination process has also been reported. acs.org

A notable reagent, difluoromethyl 2-pyridyl sulfone, has been developed for the gem-difluoroolefination of aldehydes and ketones, which can be a step in a multi-step synthesis of related structures. acs.org

Summary of Synthetic Approaches

| Strategy | Description | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| Late-Stage C-H Difluoromethylation | Direct introduction of a CF₂H group onto a pre-existing pyridine ring. | Pyridine, Difluoromethylating agents | uni-muenster.de, researchgate.net |

| De Novo Ring Synthesis | Building the pyridine ring from precursors already containing the CF₂H group. | Acyclic difluoromethylated synthons | nih.gov |

| Acylation of Difluoromethylpyridines | Introduction of the acetyl group onto a 2-(difluoromethyl)pyridine (B40438) core. | 2-(Difluoromethyl)pyridine, Acetyl chloride/Acetic anhydride | N/A |

| Organometallic Addition | Reaction of a metallated difluoromethylpyridine with an acetylating agent. | 3-Bromo-2-(difluoromethyl)pyridine, Organolithium reagents, Acetaldehyde | N/A |

| From Carboxylic Acids | Conversion of a pyridyl carboxylic acid derivative to a ketone. | Pyridine-3-carboxylic acid derivatives | researchgate.net |

Scalability and Efficiency Considerations in Synthetic Protocols

For any synthetic route to be practical, especially for potential large-scale production, scalability and efficiency are paramount. Many classic pyridine syntheses, while effective in the lab, may not be suitable for industrial application due to harsh conditions, expensive starting materials, or the formation of isomeric mixtures. acsgcipr.orgyoutube.com

A scalable and regioselective synthesis of 2-difluoromethyl pyridines has been reported that starts from inexpensive commodity chemicals. nih.gov This approach is advantageous as it builds the desired pyridine structure around the difluoromethyl group, offering good control over the substitution pattern and avoiding potentially low-yielding late-stage fluorination steps. nih.gov

The efficiency of metal-catalyzed cycloaddition reactions depends heavily on the catalyst's activity and stability. acsgcipr.org While these methods are convergent and atom-efficient, the cost and toxicity of some metal catalysts can be a drawback. acsgcipr.orgyoutube.com The development of catalysts based on abundant and less toxic metals like iron is a step towards more sustainable protocols. researchgate.net The oxidation of di-pyridyl carbinol intermediates to the corresponding ketones can be achieved in high yields (90-95%) using oxidizing agents like nitric acid, which is a consideration for efficient large-scale ketone preparation. google.com

Iv. Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Given the presence of a difluoromethyl group, ¹⁹F NMR spectroscopy is a particularly powerful technique for the characterization of 1-(2-(Difluoromethyl)pyridin-3-yl)ethanone. The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive for NMR detection. nih.gov Furthermore, ¹⁹F chemical shifts span a very wide range, making the technique highly sensitive to subtle changes in the electronic environment of the fluorine atoms. nih.gov

For the difluoromethyl (CHF₂) group in the title compound, the fluorine nuclei are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would be split into a doublet by the single proton of the difluoromethyl group (a ¹H-¹⁹F coupling). The chemical shift (δ) for difluoromethyl groups attached to an aromatic system typically appears in a characteristic region of the spectrum. For instance, the closely related compound 2-((difluoromethyl)thio)pyridine (B14018446) shows a ¹⁹F chemical shift at approximately -96.26 ppm (in CDCl₃), which presents as a doublet with a coupling constant (J) of 56.3 Hz due to the geminal proton. rsc.org General ranges for organofluorine compounds place -CF₂- groups between +80 and +140 ppm relative to CFCl₃, though conjugation and neighboring groups significantly influence this value. ucsb.edu

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constant (J) |

|---|

Note: Data are estimated based on analogous compounds and general principles.

¹H and ¹³C NMR spectroscopy provide the backbone of structural analysis for organic compounds. rsc.org

¹H NMR: The proton NMR spectrum of this compound would exhibit several distinct signals. The three protons of the acetyl (CH₃) group would appear as a sharp singlet. The pyridine (B92270) ring would show three distinct aromatic proton signals, likely appearing as doublets or doublet of doublets, with their chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the two substituents. The most characteristic signal would be from the difluoromethyl proton (-CHF₂), which is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). This triplet would likely be found at a relatively downfield position due to the electronegativity of the attached fluorine atoms.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For the title compound, eight distinct signals would be expected: five for the pyridine ring carbons, one for the ketone carbonyl carbon (C=O), one for the acetyl methyl carbon (CH₃), and one for the difluoromethyl carbon (-CHF₂). The carbonyl carbon is the most deshielded, typically appearing around 190-200 ppm for ketones. The carbon of the difluoromethyl group would be identifiable by its coupling to the two fluorine atoms, appearing as a triplet in the spectrum (¹JC-F). rsc.org The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the electron-withdrawing substituents.

Table 2: Predicted ¹H and ¹³C NMR Assignments for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹³C Multiplicity (due to F) |

|---|---|---|---|---|

| Pyridine-H4 | ~7.4-7.6 | Doublet of doublets (dd) | ~125-135 | Singlet (s) |

| Pyridine-H5 | ~8.1-8.3 | Doublet of doublets (dd) | ~138-142 | Singlet (s) |

| Pyridine-H6 | ~8.7-8.9 | Doublet of doublets (dd) | ~150-155 | Singlet (s) |

| -COC H₃ | ~2.6-2.8 | Singlet (s) | ~28-32 | Singlet (s) |

| -C =O | N/A | N/A | ~195-205 | Singlet (s) |

| -C HF₂ | ~6.5-7.5 | Triplet (t) | ~110-120 | Triplet (t) |

| Pyridine-C2 | N/A | N/A | ~155-160 | Triplet (t) or Doublet of doublets (dd) |

Note: Data are estimated based on analogous compounds and standard chemical shift tables. shout.educationdocbrown.info Actual values may vary.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight, helps determine the molecular formula, and offers structural clues through the analysis of fragmentation patterns. dea.gov

For this compound (C₈H₇F₂NO), the calculated monoisotopic mass is 171.0496 u. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 171. The fragmentation pattern would likely be dominated by characteristic losses. A primary fragmentation pathway for ketones is the alpha-cleavage, which would involve the loss of the acetyl group ([M-43]⁺) or the methyl radical ([M-15]⁺).

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity | Notes |

|---|---|---|

| 171 | [M]⁺ | Molecular Ion |

| 156 | [M-CH₃]⁺ | Loss of a methyl radical from the acetyl group |

Note: Fragmentation data is predictive. The relative intensities of fragments depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. It also elucidates intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing.

As of this writing, a single-crystal X-ray structure for this compound is not publicly available. However, were the compound to be crystallized and analyzed, the technique would confirm the planarity of the pyridine ring and provide precise measurements of the C-F, C-N, C=O, and C-C bond lengths. It would also reveal the rotational conformation of the acetyl and difluoromethyl groups relative to the pyridine ring. Studies on related structures, such as other aryl ketones, show how substituents influence the dihedral angles between the planar ring and the ketone group. nih.gov

Vibrational and Electronic Spectroscopy (e.g., FT-IR, UV-Vis)

Vibrational and electronic spectroscopy probe the energy levels associated with molecular vibrations and electron transitions, respectively, providing a characteristic fingerprint of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. The spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. A strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone is expected in the region of 1690-1715 cm⁻¹. The C-F bonds of the difluoromethyl group would give rise to strong absorptions, typically in the 1100-1350 cm⁻¹ region. Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ range. thermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons to higher energy orbitals. The spectrum is characteristic of the chromophores within the molecule. The acetyl-substituted pyridine system in this compound constitutes a conjugated system. It would be expected to exhibit absorption bands corresponding to π → π* transitions, likely in the 250-300 nm range, and a weaker n → π* transition from the non-bonding electrons of the ketone oxygen at longer wavelengths (>300 nm). researchgate.netresearchgate.net The exact position and intensity of these bands are sensitive to the solvent used.

Table 4: Predicted Vibrational and Electronic Spectroscopy Data

| Spectroscopy | Region | Predicted Absorption | Assignment |

|---|---|---|---|

| FT-IR | 1690-1715 cm⁻¹ | Strong, sharp | C=O stretch (ketone) |

| FT-IR | 1400-1600 cm⁻¹ | Medium to strong | C=C / C=N stretch (aromatic ring) |

| FT-IR | 1100-1350 cm⁻¹ | Strong | C-F stretch (difluoromethyl) |

| UV-Vis | 250-300 nm | Strong (High ε) | π → π* transition |

Note: Data are estimated based on standard correlation tables and data from analogous compounds.

V. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for investigating the properties of organic molecules, including fluorinated pyridines. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical problems.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of fluorinated pyridines are significantly influenced by the number and position of fluorine substituents. rsc.org DFT calculations are instrumental in elucidating these effects. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com

For pyridine (B92270) derivatives, DFT calculations, often using methods like B3LYP with a 6-311++G(d,p) basis set, can determine the energies of these frontier orbitals. ijcce.ac.ir A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.com In the case of 1-(2-(difluoromethyl)pyridin-3-yl)ethanone, the electron-withdrawing nature of both the difluoromethyl group and the acetyl group is expected to lower the energy of the LUMO, influencing the molecule's susceptibility to nucleophilic attack. The substitution of fluorine atoms on a pyridine ring generally alters the intramolecular charge delocalization and bond strength within the ring. rsc.org

Table 1: Representative Frontier Orbital Energies for a Substituted Pyridine System This table provides illustrative data based on typical DFT calculations for substituted pyridine systems, as specific values for this compound are not available in the provided search results.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| DFT/B3LYP | -6.29 | -1.81 | 4.48 |

Reaction Mechanism Investigations and Transition State Characterization

DFT calculations are a powerful tool for mapping out the reaction pathways of fluorinated pyridines. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most plausible mechanism for a given transformation. mdpi.com This approach has been used to understand various reactions, including multicomponent syntheses leading to complex fluorinated heterocyclic systems. mdpi.com

For instance, in reactions involving electrophilic fluorination, DFT can help explain the observed outcomes by modeling the interaction between the pyridine substrate and the fluorinating agent, such as Selectfluor. researchgate.net Computational studies can identify key intermediates, like radical cations, and calculate the activation barriers for different potential pathways, thus clarifying the reaction mechanism. researchgate.netucmerced.edu The characterization of transition state structures provides detailed geometric information about the highest-energy point along the reaction coordinate, offering deep insight into how bonds are broken and formed.

Prediction of Regioselectivity and Stereoselectivity in Fluorinated Pyridines

Predicting the outcome of chemical reactions, particularly the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the products), is a significant challenge in synthetic chemistry. Computational methods, particularly DFT, have emerged as valuable predictive tools. mit.edule.ac.uk For substituted pyridines, the site of reaction is heavily influenced by the electronic effects of the substituents.

Methods combining machine learning with DFT have been developed to predict regioselectivity in SNAr (nucleophilic aromatic substitution) reactions with high accuracy. nih.gov For electrophilic C-H fluorination of pyridines, reactions often show exclusive selectivity for the position adjacent to the nitrogen atom. researchgate.netnih.gov DFT calculations can rationalize this selectivity by analyzing local reactivity descriptors derived from conceptual DFT, which help identify the most nucleophilic or electrophilic sites within a molecule. mit.edule.ac.uk In the context of this compound, DFT could be used to predict whether a nucleophile would preferentially attack the pyridine ring or the acetyl group, and at which specific position.

Conformational Analysis of Fluorinated Pyridine Systems

The three-dimensional shape of a molecule is fundamental to its properties and interactions. The introduction of fluorine atoms can have a profound impact on the conformational preferences of pyridine systems.

Effects of Fluorine Substitution on Molecular Conformation

Fluorine is the most electronegative element, but it is also relatively small. Its substitution into a molecule like a pyridine ring can lead to significant conformational changes due to both steric and electronic effects. acs.org While a single fluorine atom might not introduce a major steric clash, multiple fluorine substitutions, such as in a difluoromethyl group, can impose significant conformational restrictions.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. The study of crystal packing provides insight into these forces, which include hydrogen bonds, π-π stacking, and halogen bonds. rsc.org Quantum-chemical calculations are often used to analyze and quantify the energies of these interactions. acs.orgfigshare.com

In fluorinated pyridines, the presence of fluorine can lead to specific intermolecular contacts, such as C–H···F interactions. ed.ac.uk While individually weak, the cumulative effect of these interactions can be significant in stabilizing a particular crystal structure. ed.ac.uk The crystal packing of fluorinated pyridines can change systematically with the degree of fluorination, shifting from herringbone patterns to parallel arrangements. acs.orgfigshare.com Furthermore, the nitrogen atom of the pyridine ring can act as a halogen bond acceptor, forming N···F interactions with fluorinating agents or other molecules. ucmerced.edu The specific packing motif of this compound would be influenced by the potential for the pyridine nitrogen and acetyl oxygen to act as hydrogen bond acceptors, and for the difluoromethyl group to participate in weak hydrogen bonds or other electrostatic interactions.

Advanced Computational Modeling Approaches in Fluorine Chemistry

The introduction of fluorine atoms into organic molecules, particularly heteroaromatic systems like pyridine, imparts unique physicochemical properties that are of significant interest in pharmaceutical and agrochemical research. uni-muenster.denih.gov The potent effects of fluorine are often linked to conformational changes and altered electronic landscapes within the molecule. nih.gov Advanced computational and theoretical chemistry methods are indispensable tools for predicting, understanding, and rationalizing these effects at an atomic level. stanford.edu These approaches allow researchers to model molecular interactions and reactivity, providing insights that guide the synthesis and development of novel fluorinated compounds. stanford.edunih.gov

Computational studies on fluorinated pyridines often employ a range of sophisticated techniques to elucidate structure, reactivity, and potential biological activity. These methods are crucial for understanding the subtle yet significant differences that fluorination introduces. researchgate.net

Detailed Research Findings

Research in the field of fluorine chemistry frequently utilizes methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to compute molecular structural parameters, vibrational frequencies, and NMR chemical shifts. researchgate.net For instance, studies on substituted trifluoromethyl pyridines have successfully used DFT methods with basis sets like 6-311++G(d,p) to correlate calculated vibrational wavenumbers and NMR chemical shifts with experimental data, providing robust validation for the computational models. researchgate.net

Molecular dynamics (MD) simulations represent another powerful approach, particularly in the context of drug design. These simulations can model the behavior of a fluorinated ligand within a biological target, such as a protein's binding pocket. nih.gov By calculating the binding free energy, often using methods like Molecular Mechanics Generalized Born Surface Area (MMGBSA), researchers can predict the binding affinity and stability of a compound, guiding further optimization. nih.gov For example, computational studies on pyridine derivatives as enzyme inhibitors have used MD simulations to confirm stable interactions within the binding site, a critical step in identifying promising therapeutic candidates. nih.gov

Furthermore, computational models are pivotal in explaining reaction outcomes. DFT calculations have been employed to rationalize the regioselectivity of C-H difluoromethylation in pyridines by analyzing the stability of intermediates and transition states in the proposed radical process. researchgate.net Similarly, theoretical calculations have been instrumental in understanding the stereocontrol in asymmetric fluorination reactions by comparing the energy barriers of different reaction pathways. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies also play a role in the computational assessment of fluorinated compounds. 3D-QSAR models have been developed for trifluoromethyl pyridine derivatives to establish a correlation between their three-dimensional structural features and observed insecticidal activity. researchgate.net

The following tables showcase the types of data generated through these advanced computational approaches for representative fluorinated pyridine compounds.

Table 1: Comparison of Selected Calculated and Experimental Vibrational Frequencies for a Representative Fluorinated Pyridine (2-Chloro-6-(trifluoromethyl)pyridine) Data derived from studies on analogous compounds. researchgate.net

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

|---|---|---|

| C-H stretch | 3070 | 3075 |

| C=N stretch | 1580 | 1585 |

| C-F stretch (CF₃) | 1310 | 1315 |

| Ring breathing | 1020 | 1025 |

| C-Cl stretch | 750 | 755 |

Table 2: Calculated Molecular Properties for Pyridine-Based Bioactive Compounds Illustrative data based on computational studies of related pyridine derivatives. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Lipophilicity (ClogD) | Molecular Polarizability (ų) |

|---|---|---|---|---|

| Variant A | -6.85 | -1.54 | 2.1 | 35.4 |

| Variant B | -7.02 | -1.68 | 2.5 | 38.2 |

| Variant C | -6.91 | -1.61 | 2.3 | 36.8 |

Table 3: Illustrative Binding Free Energy Components from MMGBSA Calculations Represents typical data from MD simulations of a pyridine-based inhibitor in a protein active site, based on findings for related compounds. nih.gov

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -28.2 |

| Polar Solvation Energy | 40.1 |

| Nonpolar Solvation Energy | -5.8 |

| Total Binding Free Energy (ΔGbind) | -39.4 |

Vi. Broader Research Implications and Future Directions in Organic Synthesis

Role as Synthetic Intermediates in Complex Molecule Construction

The pyridine (B92270) framework is a foundational structural core in numerous FDA-approved drugs and important agrochemicals. rsc.orgnih.govresearchgate.net The introduction of a difluoromethyl (CF2H) group can significantly enhance the biological activity of these molecules. nih.govthieme-connect.com This group is valued for its high lipophilicity, electron-withdrawing nature, and its potential to act as a hydrogen-bond donor, which can improve properties like metabolic stability and bioavailability. thieme-connect.comresearchgate.net Consequently, difluoromethylated pyridines, including structures related to 1-(2-(difluoromethyl)pyridin-3-yl)ethanone, are highly valuable synthetic intermediates for building more complex, biologically active compounds.

The development of efficient methods to create these difluoromethylated pyridine building blocks is of considerable importance. thieme-connect.com For instance, a scalable synthesis of 2-difluoromethyl pyridines has been developed where the pyridine ring is constructed around the difluoromethyl group, rather than introducing the group at a late stage. nih.gov This approach provides access to a wide variety of substitution patterns on the pyridine ring. nih.gov Similarly, the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for lipid kinase inhibitors, highlights the industrial relevance of such scaffolds. acs.org The functional groups on this compound—the ketone and the difluoromethylated pyridine—serve as handles for further chemical transformations, allowing for its incorporation into larger and more intricate molecular designs for the discovery of new pharmaceuticals and agrochemicals. nih.govuni-muenster.de

Methodological Advancements in Selective Fluorination Chemistry

The selective introduction of fluorine-containing groups into organic molecules is a rapidly growing field of research. nih.govcas.cn The difluoromethyl group, in particular, has garnered significant attention, leading to the development of numerous methods for its installation. cas.cn These methods can be broadly categorized into nucleophilic, electrophilic, and free radical approaches. nih.govcas.cn The synthesis of compounds like this compound relies on these advanced techniques.

Recent progress has focused on direct C-H difluoromethylation, which avoids the need for pre-functionalized starting materials and is therefore more atom-economical. cas.cnacs.org Radical-based Minisci-type reactions have proven effective for the C-H difluoromethylation of heteroaromatics. rsc.org A variety of reagents have been developed to facilitate these transformations under milder and more practical conditions. chinesechemsoc.orgthermofisher.com

Key advancements in difluoromethylation include:

New Reagents : The development of stable and easy-to-handle reagents has been crucial. thermofisher.com For example, ethyl bromodifluoroacetate has been used as an inexpensive and safe reagent for the N-difluoromethylation of pyridines. rsc.orgnih.gov The Vicic–Mikami reagent, (DMPU)₂Zn(CF₂H)₂, is another effective tool for the difluoromethylation of aryl compounds via palladium-catalyzed cross-coupling reactions. acs.org

Catalytic Systems : Transition-metal catalysis, particularly with palladium, copper, and nickel, has enabled the efficient difluoromethylation of (hetero)aromatic compounds. thieme-connect.comacs.org These methods often offer high regioselectivity and functional group tolerance. cas.cn

Regioselectivity Control : A significant challenge is controlling the position of functionalization on the pyridine ring. uni-muenster.denih.gov Recent studies have shown that it is possible to switch the regioselectivity between the meta- and para-positions of pyridine for C-H difluoromethylation by altering the reaction conditions, for instance, by using oxazino pyridine intermediates that can be transformed into pyridinium (B92312) salts with acid treatment. uni-muenster.denih.gov

These methodological advancements are critical for the synthesis of specifically substituted compounds like this compound and for expanding the chemical space available for drug discovery. nih.gov

Innovations in Pyridine Functionalization Strategies

The direct and selective functionalization of the pyridine ring is a long-standing challenge in organic synthesis due to the ring's electron-deficient nature and the coordinating power of the nitrogen atom. rsc.orgnih.govresearchgate.net Historically, substituted pyridines were often constructed from acyclic precursors. rsc.org However, modern synthetic chemistry has seen the emergence of powerful strategies for the direct C-H functionalization of pyridines, which is a more straightforward and atom-economical approach. nih.govresearchgate.net

Innovations that enable the synthesis of complex pyridines like this compound include:

Transition-Metal Catalysis : Catalytic systems involving transition metals and rare earth metals have been developed for C-H alkylation, arylation, and borylation of the pyridine ring. beilstein-journals.org These methods can achieve high regioselectivity, often targeting the C-2 position. beilstein-journals.orgorganic-chemistry.org

Dearomatization-Rearomatization : This strategy temporarily breaks the aromaticity of the pyridine ring to enable functionalization at positions that are typically difficult to access, such as the meta- (C-3) and para- (C-4) positions. nih.govacs.orgnih.gov For instance, pyridines can be converted to bench-stable oxazino pyridine intermediates, which then react with electrophiles or radicals to achieve meta-selective functionalization upon rearomatization. acs.orgresearchgate.net

Photocatalysis and Electrochemistry : Light- and electricity-driven methods are emerging as powerful tools for pyridine functionalization. nih.govresearchgate.netresearchgate.net These techniques can operate under mild conditions and offer unique reactivity and selectivity profiles. nih.govmdpi.com For example, electrochemical methods have been used for the regiodivergent carboxylation of pyridines. researchgate.net

De Novo Synthesis : Organocatalyzed formal (3+3) cycloaddition reactions provide a practical route to substituted pyridines from readily available enamines and unsaturated aldehydes or ketones. acs.org This approach allows for the rapid assembly of diverse and pharmaceutically relevant pyridine scaffolds. acs.org

These advanced strategies provide chemists with a versatile toolbox to synthesize polysubstituted pyridines with precise control over the substitution pattern, facilitating access to target molecules like this compound.

Future Prospects in Organofluorine Compound Research

Organofluorine chemistry is a vibrant field with significant implications for pharmaceuticals, agrochemicals, and materials science. mdpi.comnumberanalytics.comnumberanalytics.com The unique properties imparted by fluorine ensure that compounds containing this element will remain a major focus of research and development. chinesechemsoc.orgoup.com The future of this field is expected to be shaped by several key trends.

First, the demand for new and improved fluorinated drugs and agrochemicals will continue to drive research. numberanalytics.comacs.org It is estimated that about 20% of all pharmaceuticals contain fluorine, and this number is likely to grow as our understanding of fluorine's effects on biological activity deepens. chinesechemsoc.orgnih.gov The development of novel therapeutics, including those for cancer and inflammatory diseases, will benefit from the strategic incorporation of fluorine and fluoroalkyl groups. cas.cnnumberanalytics.com

Second, there is a strong push towards the development of more sustainable, efficient, and safer fluorination methods. cas.cnnumberanalytics.com Future research will likely focus on:

Late-Stage Functionalization : Methods that allow for the introduction of fluorine at a late stage in a synthetic sequence are highly desirable as they enable the rapid diversification of complex molecules for biological screening. cas.cnunimi.it

Catalytic and Green Chemistry : The use of catalysis, including biocatalysis, photoredox catalysis, and electrochemistry, will expand, reducing the reliance on harsh reagents and improving the environmental footprint of fluorination processes. mdpi.commdpi.comcas.cn

New Reagents : The design of novel fluorinating and fluoroalkylating agents that are more stable, selective, and easier to handle will continue to be a priority. chinesechemsoc.orgnumberanalytics.com

Finally, organofluorine compounds are expected to find new applications in advanced materials, such as fluoropolymers for energy and aerospace, and as probes for biomedical imaging like Positron Emission Tomography (PET). cas.cnnih.govnumberanalytics.com The ongoing advancements in synthetic methodology will unlock access to new fluorinated motifs, further expanding the toolkit for medicinal chemists and material scientists. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-(Difluoromethyl)pyridin-3-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted pyridine ring under Lewis acid catalysis (e.g., AlCl₃). For example, 3-fluoro-4-propoxybenzaldehyde was acylated using this method in related studies . Optimization involves controlling reaction temperature (typically 0–25°C), stoichiometric ratios of acyl chloride to substrate (1.2–1.5 equivalents), and inert atmosphere conditions to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the difluoromethyl group (δ ~5.5–6.5 ppm for ¹H; split into doublets due to ²J coupling with fluorine) and the ethanone carbonyl (δ ~200–210 ppm in ¹³C NMR).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns from fluorine atoms.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve ambiguities in substituent positions .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

- Methodological Answer : The compound should be stored in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the difluoromethyl group. Moisture-sensitive handling (glovebox or Schlenk techniques) is critical. Stability tests via TLC or HPLC at intervals (e.g., 0, 3, 6 months) monitor degradation.

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluoromethyl group influence the reactivity of the pyridine ring?

- Methodological Answer : The –CF₂H group deactivates the pyridine ring via inductive effects, directing electrophilic substitution to the meta position (relative to the ethanone). Computational studies (DFT) quantify charge distribution and frontier molecular orbitals to predict regioselectivity. Compare with non-fluorinated analogs (e.g., 2-methylpyridin-3-yl ethanone) to isolate electronic effects .

Q. What computational modeling approaches are recommended to predict physicochemical properties or reaction pathways?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to optimize geometry, calculate dipole moments, and simulate IR/NMR spectra.

- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) by docking into active sites (AutoDock Vina). Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst batch).

- Advanced Characterization : Use X-ray crystallography to unambiguously confirm structure .

- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, NIST) to identify outliers .

Q. What strategies are effective for incorporating this compound into larger molecular architectures for drug discovery?

- Methodological Answer :

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the pyridine ring’s vacant positions.

- Click Chemistry : Azide-alkyne cycloaddition to functionalize the ethanone moiety.

- Prodrug Design : Mask the ketone as a ketal or oxime for improved bioavailability, leveraging fluorination for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.